3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
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Overview
Description
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . Another method involves the reaction of 3-methylamino-1-phenylpropanol with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by specific reaction conditions to achieve the final product. For example, a six-stage process through 3-methylamino-6b-cyano-1,2,3,4-tetrahydrocarbazole has been described, which includes a series of testing and deprotection stages .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act on ionotropic and metabotropic receptors, influencing cellular signaling pathways and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives and methylamino-substituted compounds, such as:
- 3-(Methylamino)-1-phenylpropanol
- 3-(Methylamino)-L-alanine
- Methylamino- and dimethylaminoquinolines
Uniqueness
3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDCBQPOJXEMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454700 |
Source
|
Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147009-33-4 |
Source
|
Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKH9FH7RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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